N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide is a complex organic molecule characterized by its oxolane ring bonded to a methoxypyridine and a methylpyrazolyl group
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-13(7-9-19-21)4-5-15(22)20-14-8-10-24-17(14)12-3-6-16(23-2)18-11-12/h3,6-7,9,11,14,17H,4-5,8,10H2,1-2H3,(H,20,22)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRICXEKGHSKG-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)CCC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrially, the production of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide would scale up these synthetic methods, often employing continuous flow reactors and automation to achieve efficiency and consistency. Green chemistry principles might also be applied to reduce waste and improve the sustainability of the process.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation might use reagents like potassium permanganate, while reduction could involve agents such as sodium borohydride. Substitution reactions might be facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The products of these reactions will vary based on the specific reactants and conditions, but could include modifications to the pyridine or pyrazolyl rings or alterations to the oxolane structure.
Scientific Research Applications
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide has numerous applications across different scientific domains. In chemistry, it can serve as a precursor or intermediate in the synthesis of more complex molecules. In biology, its unique structure might be investigated for potential bioactivity, such as binding to specific enzymes or receptors. In medicine, derivatives of this compound could be explored for therapeutic uses, possibly in the development of new drugs. Industrially, it might be used in the manufacture of materials with specific desired properties.
Mechanism of Action
The exact mechanism of action depends on the specific context in which the compound is used. In medicinal chemistry, for example, it might interact with molecular targets through binding to active sites on enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of biochemical processes essential for cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties. Similar compounds might include other oxolane derivatives or molecules with pyridine and pyrazole rings, but they may lack the specific activity or properties of this compound.
This compound's distinct structure and reactivity make it a fascinating subject for further research and application development. If there's anything else you're curious about, let's keep the ball rolling!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
